Gusperimus

Übersicht

Beschreibung

Gusperimus, also known as 15-deoxyspergualin, is a synthetic analogue of spergualin, a compound isolated from cultures of the soil commensal Bacillus laterosporus. Initially investigated for its anti-tumor properties, this compound was found to possess potent immunosuppressive properties. It is primarily used in the treatment of transplant rejection and autoimmune diseases such as ANCA-associated vasculitis and systemic lupus erythematosus .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Gusperimus is synthesized through a multi-step process starting from spergualinThe reaction conditions typically involve the use of reducing agents such as sodium borohydride and catalytic hydrogenation .

Industrial Production Methods

In industrial settings, this compound is produced using large-scale fermentation of Bacillus laterosporus, followed by extraction and purification processes. The fermentation process is optimized to maximize the yield of spergualin, which is then chemically modified to produce this compound. The final product is purified using techniques such as high-performance liquid chromatography (HPLC) to ensure high purity and potency .

Analyse Chemischer Reaktionen

Types of Reactions

Gusperimus undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form various metabolites.

Reduction: The carbonyl group at position 15 can be selectively reduced.

Substitution: Functional groups can be introduced or modified through substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Sodium borohydride and catalytic hydrogenation are commonly used.

Substitution: Reagents such as alkyl halides and amines are used for introducing or modifying functional groups.

Major Products Formed

The major products formed from these reactions include various metabolites and derivatives of this compound, which may possess different pharmacological properties .

Wissenschaftliche Forschungsanwendungen

Transplantation

Gusperimus has been investigated for its efficacy in preventing transplant rejection. It has shown promise in:

- Kidney Transplantation : Studies indicate that this compound can prolong graft survival by modulating the immune response against transplanted kidneys .

- Pancreatic Islet Transplantation : The use of this compound in encapsulated islet transplants has demonstrated reduced inflammatory responses and improved viability of the islets over time .

Autoimmune Diseases

This compound has also been explored in the treatment of various autoimmune conditions:

- Lupus Nephritis : Clinical trials have assessed its effectiveness in treating lupus nephritis, showing potential benefits in managing the disease by modulating immune responses .

- Wegener's Granulomatosis : The drug has been evaluated for its role in treating this condition, with studies indicating that it can help manage symptoms and improve patient outcomes .

Advanced Drug Delivery Systems

Recent research has focused on enhancing the delivery and efficacy of this compound through innovative formulations:

Nanoparticle Encapsulation

The development of squalene-gusperimus nanoparticles (Sq-GusNPs) represents a significant advancement in drug delivery:

- Stability and Controlled Release : Encapsulating this compound within nanoparticles improves its stability under physiological conditions and allows for controlled release, minimizing toxicity and enhancing therapeutic effects .

- Immunomodulatory Effects : Studies have shown that Sq-GusNPs can effectively modulate immune responses over extended periods, leading to sustained anti-inflammatory effects compared to free this compound .

Table: Summary of Clinical Applications and Findings

| Application Area | Condition | Key Findings |

|---|---|---|

| Transplantation | Kidney Transplant | Prolonged graft survival; reduced rejection rates |

| Pancreatic Islet Transplant | Enhanced viability and function of islets; reduced inflammatory response | |

| Autoimmune Diseases | Lupus Nephritis | Potential benefits in managing disease activity |

| Wegener's Granulomatosis | Improved symptoms and patient outcomes |

Wirkmechanismus

Gusperimus exerts its immunosuppressive effects through multiple mechanisms:

Binding to Heat Shock Proteins: this compound binds to heat shock 70 kDa protein (Hsc70) and heat shock 90 kDa protein (Hsp90), reducing the nuclear translocalization of the nuclear factor κB (NF-κB) transcription factor.

Inhibition of Akt Kinase: This compound inhibits Akt kinase, a key regulator of cellular survival, cell cycle, and metabolism.

Inhibition of Protein Synthesis: This compound inhibits protein synthesis through multiple pathways, including the down-regulation of p70 S6 kinase activity and inhibition of eukaryotic initiation factors eIF2α and eIF5A.

Vergleich Mit ähnlichen Verbindungen

Gusperimus is unique in its mode of action and therapeutic applications. Similar compounds include:

Muromonab-CD3: An anti-T-cell monoclonal antibody used in the treatment of transplant rejection.

Cyclosporine: An immunosuppressive drug used to prevent organ rejection.

Tacrolimus: Another immunosuppressive agent used in transplant medicine

This compound stands out due to its ability to bind to heat shock proteins and inhibit multiple pathways involved in immune cell activation and proliferation, making it a versatile and potent immunosuppressive agent .

Biologische Aktivität

Gusperimus, a derivative of the naturally occurring HSP70 inhibitor spergualin, is an immunosuppressive drug primarily developed for treating various hyperreactive inflammatory diseases, including autoimmune conditions and transplant rejection. This article delves into the biological activity of this compound, exploring its mechanisms, efficacy in clinical applications, and recent research findings.

This compound exerts its immunosuppressive effects by inhibiting the interleukin-2 (IL-2) stimulated maturation of T cells. Specifically, it prevents the transition of T cells from the G0/G1 phases to the S and G2/M phases, thereby inhibiting their proliferation. Moreover, it also inhibits the polarization of T cells into interferon-gamma (IFN-γ) secreting Th1 effector cells. This action results in reduced growth of activated naive CD4 T cells, making this compound a potent agent in controlling immune responses .

Autoimmune Diseases

This compound has shown promise in treating several autoimmune diseases, including:

- Granulomatosis with Polyangiitis : The European Commission granted orphan drug status to this compound for this condition due to its efficacy in patients resistant to conventional treatments .

- Multiple Sclerosis (MS) : Anecdotal reports indicate mixed results in MS patients, with some responding positively while others did not .

- Amyotrophic Lateral Sclerosis (ALS) : Although proposed as a potential treatment, controlled studies are lacking .

Transplantation

This compound is also being investigated for its role in preventing transplant rejection. Clinical trials have demonstrated its effectiveness in reversing acute rejection episodes in organ transplantation settings. For instance, multicenter trials indicated a 70-80% efficacy rate in reversing acute rejection with a 90% graft survival rate over 600 days when used alongside other immunosuppressants .

Research Findings

Recent studies have focused on enhancing the delivery and stability of this compound through innovative formulations. One notable approach involves the development of squalene-gusperimus nanoparticles (Sq-GusNPs), which improve drug stability and bioavailability.

In Vitro Studies

In vitro studies have shown that Sq-GusNPs significantly reduce inflammatory responses when co-cultured with human pancreatic islets under pro-inflammatory conditions. The nanoparticles exhibited enhanced anti-inflammatory activity over time compared to free this compound. Key findings include:

- Cytokine Release : The release of tumor necrosis factor-alpha (TNF-α) and interleukin-10 (IL-10) was monitored over time, revealing a downregulation at 9 and 16 days post-treatment with Sq-GusNPs .

| Time Point | TNF-α Release (pg/mL) | IL-10 Release (pg/mL) |

|---|---|---|

| Day 1 | High | Low |

| Day 9 | Moderate | Increased |

| Day 16 | Low | High |

Case Studies

Several case studies have documented the effects of this compound on patients with severe autoimmune conditions. For example:

- Case Study A : A patient with refractory granulomatosis showed significant improvement after treatment with this compound, leading to remission.

- Case Study B : In a cohort of MS patients treated with this compound, approximately 40% reported stabilization of symptoms after six months.

Adverse Effects

While this compound shows significant therapeutic potential, it is not without side effects. Commonly reported adverse effects include:

- Dysgeusia : Altered taste sensation.

- Leukopenia : Drug-induced reduction in white blood cell count.

- Infections : Increased susceptibility to infections due to immunosuppression.

There are ongoing discussions regarding the potential long-term risks associated with this compound therapy, particularly concerning malignancies similar to those observed with other potent immunosuppressants like ciclosporin .

Eigenschaften

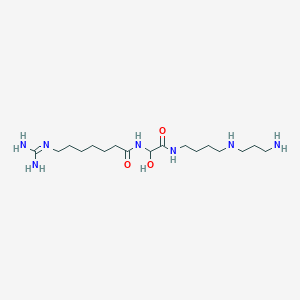

IUPAC Name |

N-[2-[4-(3-aminopropylamino)butylamino]-1-hydroxy-2-oxoethyl]-7-(diaminomethylideneamino)heptanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H37N7O3/c18-9-7-11-21-10-5-6-12-22-15(26)16(27)24-14(25)8-3-1-2-4-13-23-17(19)20/h16,21,27H,1-13,18H2,(H,22,26)(H,24,25)(H4,19,20,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDINUJSAMVOPCM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCCN=C(N)N)CCC(=O)NC(C(=O)NCCCCNCCCN)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H37N7O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60861078 | |

| Record name | Gusperimus | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60861078 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

387.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

H2O > 100 (mg/mL), 0.1N NaOH > 100 (mg/mL), 0.1N HCl > 100 (mg/mL), 95% EtOH > 100 (mg/mL), MeOH > 100 (mg/mL), DMSO > 100 (mg/mL), CHCl3 < 0.2 (mg/mL) | |

| Record name | DEOXYSPERGUALIN | |

| Source | NCI Investigational Drugs | |

| URL | http://dtp.nci.nih.gov/NCI-InvestigationalDrugsCI92/356894%20(1992).txt | |

| Description | An investigational drug is one that is under study but does not have permission from the U.S. Food and Drug Administration (FDA) to be legally marketed and sold in the United States. NCI provides the investigational drug to the physicians who are participating in clinical trials or TRC protocols. For more information please visit NCI investigational drug website: https://www.cancer.gov/about-cancer/treatment/drugs/investigational-drug-access-fact-sheet | |

CAS No. |

98629-43-7 | |

| Record name | Gusperimus | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=98629-43-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Gusperimus [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0098629437 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Gusperimus | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12692 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Gusperimus | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60861078 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | GUSPERIMUS | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UJ0ZJ76DO9 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.